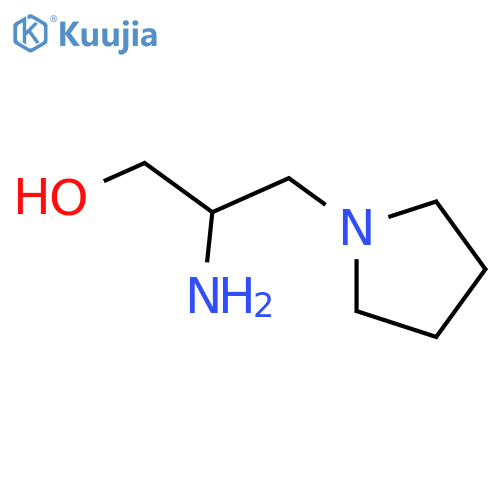Cas no 937691-73-1 (2-amino-3-(pyrrolidin-1-yl)propan-1-ol)

937691-73-1 structure
商品名:2-amino-3-(pyrrolidin-1-yl)propan-1-ol
CAS番号:937691-73-1
MF:C7H16N2O
メガワット:144.214741706848
MDL:MFCD09035286
CID:5225543
PubChem ID:23008872
2-amino-3-(pyrrolidin-1-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- AKOS BC-0286
- 2-Amino-3-(1-pyrrolidinyl)-1-propanol
- 2-Amino-3-pyrrolidin-1-yl-propan-1-ol
- 2-amino-3-(pyrrolidin-1-yl)propan-1-ol
-
- MDL: MFCD09035286
- インチ: 1S/C7H16N2O/c8-7(6-10)5-9-3-1-2-4-9/h7,10H,1-6,8H2
- InChIKey: PAXFDMRAONCIIP-UHFFFAOYSA-N
- ほほえんだ: C(O)C(N)CN1CCCC1
2-amino-3-(pyrrolidin-1-yl)propan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-212798-0.5g |
2-amino-3-(pyrrolidin-1-yl)propan-1-ol |
937691-73-1 | 0.5g |
$1043.0 | 2023-09-16 | ||
| Matrix Scientific | 174760-5g |
2-Amino-3-(1-pyrrolidinyl)-1-propanol |
937691-73-1 | 5g |
$1530.00 | 2023-09-11 | ||
| Matrix Scientific | 174760-10g |
2-Amino-3-(1-pyrrolidinyl)-1-propanol |
937691-73-1 | 10g |
$2430.00 | 2023-09-11 | ||
| Enamine | EN300-212798-5.0g |
2-amino-3-(pyrrolidin-1-yl)propan-1-ol |
937691-73-1 | 5g |
$3147.0 | 2023-06-08 | ||
| Enamine | EN300-212798-5g |
2-amino-3-(pyrrolidin-1-yl)propan-1-ol |
937691-73-1 | 5g |
$3147.0 | 2023-09-16 | ||
| Enamine | EN300-212798-0.1g |
2-amino-3-(pyrrolidin-1-yl)propan-1-ol |
937691-73-1 | 0.1g |
$956.0 | 2023-09-16 | ||
| Enamine | EN300-212798-0.05g |
2-amino-3-(pyrrolidin-1-yl)propan-1-ol |
937691-73-1 | 0.05g |
$912.0 | 2023-09-16 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00980630-1g |
2-Amino-3-(pyrrolidin-1-yl)propan-1-ol |
937691-73-1 | 95% | 1g |
¥4893.0 | 2024-04-17 | |
| Enamine | EN300-212798-2.5g |
2-amino-3-(pyrrolidin-1-yl)propan-1-ol |
937691-73-1 | 2.5g |
$2127.0 | 2023-09-16 | ||
| Enamine | EN300-212798-0.25g |
2-amino-3-(pyrrolidin-1-yl)propan-1-ol |
937691-73-1 | 0.25g |
$999.0 | 2023-09-16 |
2-amino-3-(pyrrolidin-1-yl)propan-1-ol 関連文献
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
937691-73-1 (2-amino-3-(pyrrolidin-1-yl)propan-1-ol) 関連製品
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:937691-73-1)2-amino-3-(pyrrolidin-1-yl)propan-1-ol

清らかである:99%
はかる:1g
価格 ($):642.0